Cas no 2557-04-2 (2-Bromo-N-2-(trifluoromethyl)phenylacetamide)

2-Bromo-N-2-(trifluoromethyl)phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- ACETAMIDE, 2-BROMO-N-[2-(TRIFLUOROMETHYL)PHENYL]-
- 2-Bromo-N-[2-(trifluoromethyl)phenyl]acetamide
- AKOS008971329
- SCHEMBL17848460
- CS-0328216
- MFCD02974350
- 2557-04-2
- KVOUZQGLRKVPML-UHFFFAOYSA-N
- LS-11070
- 2-Bromo-N-(2-(trifluoromethyl)phenyl)acetamide
- ALBB-030920
- DTXSID90392264
- 2-Bromo-N-2-(trifluoromethyl)phenylacetamide
-
- MDL: MFCD02974350
- Inchi: InChI=1S/C9H7BrF3NO/c10-5-8(15)14-7-4-2-1-3-6(7)9(11,12)13/h1-4H,5H2,(H,14,15)
- InChI Key: KVOUZQGLRKVPML-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 280.96631Da
- Monoisotopic Mass: 280.96631Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 29.1Ų
2-Bromo-N-2-(trifluoromethyl)phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 177961-0.500g |
2-Bromo-N-[2-(trifluoromethyl)phenyl]acetamide |
2557-04-2 | 0.500g |
$120.00 | 2023-09-11 | ||
eNovation Chemicals LLC | Y1253237-5g |
Acetamide, 2-bromo-N-[2-(trifluoromethyl)phenyl]- |
2557-04-2 | 98% | 5g |
$675 | 2024-06-06 | |
eNovation Chemicals LLC | Y1253237-25g |
Acetamide, 2-bromo-N-[2-(trifluoromethyl)phenyl]- |
2557-04-2 | 98% | 25g |
$2890 | 2025-02-25 | |
abcr | AB561205-1 g |
2-Bromo-N-[2-(trifluoromethyl)phenyl]acetamide; . |
2557-04-2 | 1g |
€197.30 | 2022-11-28 | ||
abcr | AB561205-500 mg |
2-Bromo-N-[2-(trifluoromethyl)phenyl]acetamide; . |
2557-04-2 | 500MG |
€172.20 | 2022-11-28 | ||
Enamine | BBV-37717057-1.0g |
2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide |
2557-04-2 | 95% | 1.0g |
$492.0 | 2023-01-12 | |
abcr | AB561205-500mg |
2-Bromo-N-[2-(trifluoromethyl)phenyl]acetamide; . |
2557-04-2 | 500mg |
€173.00 | 2024-04-18 | ||
Enamine | BBV-37717057-1g |
2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide |
2557-04-2 | 95% | 1g |
$492.0 | 2023-10-29 | |
1PlusChem | 1P00I5C1-25g |
Acetamide, 2-bromo-N-[2-(trifluoromethyl)phenyl]- |
2557-04-2 | 98% | 25g |
$1815.00 | 2024-05-20 | |
A2B Chem LLC | AI45921-25g |
2-Bromo-n-[2-(trifluoromethyl)phenyl]acetamide |
2557-04-2 | 98% | 25g |
$1650.00 | 2024-04-20 |
2-Bromo-N-2-(trifluoromethyl)phenylacetamide Related Literature
-
Homayon J. Arabshahi,Michelle van Rensburg,Lisa I. Pilkington,Chae Yeon Jeon,Mirae Song,Ling-Mey Gridel,Euphemia Leung,David Barker,Milena Vuica-Ross,Konstantin P. Volcho,Alexandra L. Zakharenko,Olga I. Lavrik,Jóhannes Reynisson Med. Chem. Commun. 2015 6 1987
Additional information on 2-Bromo-N-2-(trifluoromethyl)phenylacetamide
2-Bromo-N-(2-Trifluoromethylphenyl)Acetamide (CAS No. 2557-04-2): A Versatile Synthetic Intermediate with Emerging Applications in Medicinal Chemistry
The compound 2-Bromo-N-(2-Trifluoromethylphenyl)Acetamide, identified by the Chemical Abstracts Service number CAS 2557-04-2, represents a structurally unique organic molecule characterized by the presence of a bromine atom at the 2-position of an acetamide scaffold and a trifluoromethyl-substituted phenyl group attached via an amide linkage. This configuration combines the electrophilic reactivity of the bromine moiety with the electron-withdrawing properties of the trifluoromethylphenyl substituent, creating a platform for diverse chemical transformations. Recent studies highlight its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting oncology and neurodegenerative diseases.
In medicinal chemistry, the trifluoromethyl group (-CF₃) has gained prominence due to its ability to enhance metabolic stability and modulate pharmacokinetic profiles. The trifluoromethylphenyl substituent in this compound provides electronic effects that stabilize amide bonds while enabling precise molecular recognition in biological systems. A 2023 study published in Nature Communications demonstrated that analogs bearing this substituent exhibit selective inhibition of histone deacetylases (HDACs), which are validated targets for cancer therapy. The presence of the bromine atom allows for further functionalization through nucleophilic aromatic substitution reactions, enabling access to multi-substituted phenyl derivatives that are challenging to synthesize via conventional routes.
Synthetic chemists have leveraged this compound's reactivity in palladium-catalyzed cross-coupling reactions, as reported in a 2024 JACS paper. The bromine-containing aromatic ring facilitates Suzuki-Miyaura and Stille coupling processes, enabling controlled introduction of various groups such as alkyl, aryl, or heteroaryl moieties. This modular approach is particularly advantageous in drug discovery campaigns where iterative structure optimization is required. Researchers at Stanford University recently utilized this intermediate to construct a series of benzimidazole derivatives with potent anti-HIV activity, achieving sub-nanomolar IC₅₀ values against viral integrase enzymes.
The trifluoromethyl group imparts significant physicochemical properties critical for pharmaceutical development. According to a 2023 computational analysis published in Molecular Pharmaceutics, compounds containing both
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